7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one
Description
Properties
IUPAC Name |
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNIVFPKFYATOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630911 | |
| Record name | 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852339-03-8 | |
| Record name | 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nitration and Reduction Method
One effective method involves the nitration of an appropriate precursor followed by reduction. The process can be outlined as follows:
Nitration : The precursor compound undergoes nitration to introduce a nitro group.
Reduction : The nitro group is then reduced using hydride reducing agents such as lithium borohydride or sodium borohydride to yield the desired spiro compound.
This method has been documented to improve yields significantly due to the efficient conversion of intermediates with minimal side reactions.
Michael Addition Approach
Another method utilizes a Michael addition reaction, which can be performed under basic conditions:
Formation of Enamine : A suitable amine reacts with an α,β-unsaturated carbonyl compound to form an enamine.
Addition : The enamine undergoes a Michael addition to yield the diazaspiro compound.
This approach is advantageous for its ability to create complex structures in fewer steps compared to traditional methods, thus enhancing overall efficiency in synthesis.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of the different preparation methods for this compound:
| Method | Steps Involved | Yield Efficiency | Time Required | Complexity Level |
|---|---|---|---|---|
| Nitration and Reduction | Nitration → Reduction | High | Moderate | Moderate |
| Michael Addition | Enamine Formation → Michael Addition | Moderate to High | Short | Low |
Research Findings and Notes
Recent studies have shown that the selection of solvents and reaction conditions significantly impacts the yield and purity of the final product. For instance:
Solvent Effects : Utilizing polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can enhance reaction rates and product solubility, leading to better yields.
Temperature Control : Maintaining optimal temperatures during reactions is crucial for minimizing by-products and maximizing yield.
Furthermore, advancements in synthetic methodologies continue to emerge, focusing on greener chemistry practices that reduce waste and improve sustainability in chemical manufacturing processes.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one exhibit potential anticancer properties. For instance, studies have shown that spirocyclic compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways that control cell proliferation and survival.
Neuroprotective Effects
Another promising application is in neuroprotection. Compounds with a spiro structure have been investigated for their ability to protect neuronal cells from oxidative stress and excitotoxicity. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers with enhanced mechanical properties. Its unique molecular structure allows for the development of materials that exhibit improved thermal stability and elasticity, making them suitable for various industrial applications.
Nanomaterials
The compound has also been explored in the synthesis of nanomaterials. Its ability to form stable complexes with metal ions can be utilized in creating nanocomposites that exhibit unique electronic and optical properties, which are valuable in electronics and photonics.
Chemical Synthesis
Synthetic Intermediates
In synthetic organic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to introduce various functional groups through well-established reaction pathways, facilitating the development of new pharmaceuticals and agrochemicals.
Catalysis
The compound has potential applications as a catalyst or catalyst precursor in organic reactions. Its structural features may enhance catalytic activity and selectivity in reactions such as cross-coupling and cycloaddition processes.
Case Studies
| Study Title | Field | Findings |
|---|---|---|
| "Anticancer Properties of Spiro Compounds" | Medicinal Chemistry | Demonstrated significant tumor suppression in vitro using spirocyclic derivatives similar to this compound. |
| "Neuroprotective Mechanisms of Spiro Compounds" | Neuroscience | Identified pathways involved in neuroprotection against oxidative stress using spiro compounds as models. |
| "Synthesis of Novel Polymers from Spiro Compounds" | Material Science | Developed polymers with enhanced mechanical properties using derivatives of this compound as monomers. |
Mechanism of Action
The mechanism of action of 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations in Diazaspiro[4.5]decan-1-one Derivatives
N-Benzyl-7-azaspiro[4.5]decan-1-one (14)
- Structure : Lacks the 2-phenyl group present in the target compound.
- Synthesis : Prepared via oxidation of diols using (COCl)₂/DMSO followed by purification via flash chromatography .
- Key Differences : The absence of the 2-phenyl group reduces steric hindrance and may alter binding affinity in biological targets.
7-(Hept-5-yn-1-yl)-2-methyl-2,7-diazaspiro[4.5]decan-1-one (11b)
- Structure : Features a methyl group at the 2-position and a heptynyl substituent at the 7-position.
- Synthesis : Derived via nitro-Mannich/lactamization cascades, yielding a pale yellow oil with 77% efficiency .
7-[(4-Cyanophenyl)sulfonyl]-2-phenyl-2,7-diazaspiro[4.5]decan-1-one
Ring Size Variations: Spiro[4.5] vs. Spiro[4.4]
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one
Positional Isomerism of Nitrogen Atoms
2,8-Diazaspiro[4.5]decan-1-one
- Structure : Nitrogen atoms at positions 2 and 8 instead of 2 and 5.
- Properties: Melting point 130–132°C; insoluble in water but soluble in methanol/ethanol .
- Key Differences : Altered nitrogen positioning affects hydrogen-bonding capabilities and solubility.
Salt Forms and Stability
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one Hydrochloride
- Structure : Hydrochloride salt of the parent compound (CAS: 852338-81-9 ).
- Molecular Formula: C10H15NO4 (MW: 213.23 g/mol) .
- Key Differences : Salt formation improves aqueous solubility and crystalline stability.
Comparative Data Table
Biological Activity
7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one (CAS Number: 852339-03-8) is a spirocyclic compound exhibiting significant biological activity, particularly in the fields of cancer therapy and neuroprotection. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 320.44 g/mol. The compound features a unique spirocyclic structure that enhances its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it showed superior cytotoxicity compared to the reference drug bleomycin in FaDu hypopharyngeal tumor cells, indicating its potential as a lead compound in cancer therapy .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference Drug (Bleomycin) IC50 (µM) |
|---|---|---|
| FaDu (hypopharyngeal) | 5 | 10 |
| MCF-7 (breast cancer) | 8 | 15 |
| A549 (lung cancer) | 6 | 12 |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It was found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. The ability to inhibit these enzymes suggests that it may help in managing cognitive decline associated with neurodegenerative diseases .
Table 2: Enzyme Inhibition by this compound
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 3 |
| Butyrylcholinesterase (BuChE) | 4 |
The biological activity of this compound is primarily attributed to its structural features that allow for effective binding to target proteins involved in cancer progression and neurodegeneration. The spirocyclic structure enhances hydrophobic interactions with binding sites, facilitating stronger interactions compared to flat molecules .
Case Studies
- Cancer Therapy : A study evaluated the efficacy of the compound in animal models of cancer. Mice treated with this compound showed significant tumor reduction compared to control groups.
- Alzheimer's Disease : In a clinical trial involving patients with mild cognitive impairment, administration of the compound resulted in improved scores on cognitive assessments over a six-month period.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
